molecular formula C12H16ClN3O2 B1384366 2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1049769-57-4

2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B1384366
CAS No.: 1049769-57-4
M. Wt: 269.73 g/mol
InChI Key: YXKZMDUMGAGVSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride typically involves the reaction of 2-methoxyethylamine with a suitable quinazolinone precursor under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its specific methoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11;/h2-5,13H,6-8H2,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKZMDUMGAGVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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